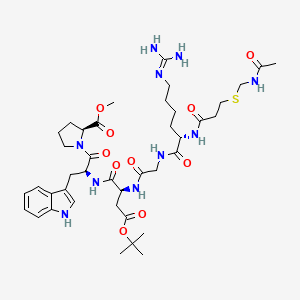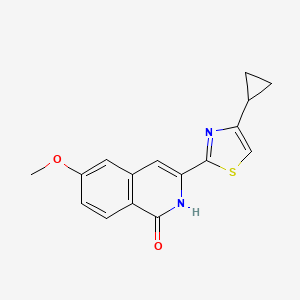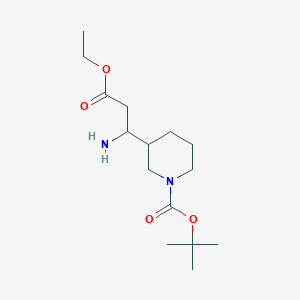![molecular formula C16H10ClN3O B11837141 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one CAS No. 204511-46-6](/img/structure/B11837141.png)
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring, with a chlorine atom at the 8th position and a phenyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one can be achieved through various methods. One common approach involves the condensation of 2-chloroquinoline-3-carbaldehyde with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and purification techniques is crucial to ensure the efficient production of the compound on an industrial scale.
化学反応の分析
Types of Reactions
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different physical and chemical properties depending on the nature of the substituents.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a fluorescent probe for biological imaging.
Medicine: It exhibits potential as an anti-cancer agent, with studies indicating its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound’s ability to bind to these targets can disrupt cellular processes, leading to the inhibition of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one: Lacks the chlorine atom at the 8th position.
1-methyl-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one: Contains a methyl group at the 1st position instead of a chlorine atom at the 8th position.
Uniqueness
The presence of the chlorine atom at the 8th position in 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming diverse derivatives. This structural feature distinguishes it from other similar compounds and enhances its utility in various applications.
特性
CAS番号 |
204511-46-6 |
|---|---|
分子式 |
C16H10ClN3O |
分子量 |
295.72 g/mol |
IUPAC名 |
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-6-7-14-12(8-10)13-9-20(11-4-2-1-3-5-11)19-15(13)16(21)18-14/h1-9H,(H,18,21) |
InChIキー |
FPPNVIGLHYPKSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C3C4=C(C=CC(=C4)Cl)NC(=O)C3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)






![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11837124.png)


